Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-
Overview
Description
Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- is an organic compound characterized by the presence of a phenyl ring substituted with a pentafluoroethyl group and an ethanone moiety. This compound is of interest due to its unique chemical properties imparted by the highly electronegative fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- typically involves the Friedel-Crafts acylation of 1-(4-(1,1,2,2,2-pentafluoroethyl)phenyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanoic acid.
Reduction: Formation of 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanol.
Substitution: Formation of halogenated derivatives such as 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-2-bromoethanone.
Scientific Research Applications
Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- involves interactions with molecular targets through its electrophilic and nucleophilic sites. The pentafluoroethyl group can participate in hydrogen bonding and van der Waals interactions, while the ethanone moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but with a tert-butyl group instead of a pentafluoroethyl group.
1-[4-(2-p-Tolylvinyl)phenyl]ethanone: Contains a vinyl group instead of a pentafluoroethyl group.
Ethanone, 1,2-diphenyl-: Lacks the fluorine atoms and has a diphenyl structure.
Uniqueness
Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more bioactive compared to its non-fluorinated counterparts.
Biological Activity
Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the synthesis, biological evaluation, and pharmacological implications of this compound.
Synthesis of Ethanone Derivatives
The synthesis of ethanone derivatives typically involves the introduction of the pentafluoroethyl group onto a phenyl ring. Recent studies have demonstrated various synthetic pathways to achieve this functionalization. For instance, a three-step process was utilized to convert anilines into corresponding isothiocyanates, which were then reacted with amino-cyanides to yield final derivatives .
Table 1: Synthetic Pathways for Ethanone Derivatives
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Isothiocyanate formation | Aniline + Thiophosgene in DCM + NaHCO3 | Variable |
2 | Amino-cyanide reaction | Isothiocyanate + Amino-cyanide | Variable |
3 | Pentafluoroethylation | DMF + Pentafluoroethylator at 55 °C | Quantitative |
Biological Evaluation
The biological activity of ethanone derivatives has been primarily evaluated through antiproliferative assays against various cancer cell lines. The introduction of the pentafluoroethyl group has been shown to enhance the antiproliferative properties of certain derivatives compared to their non-fluorinated counterparts.
In Vitro Antiproliferative Activity
In vitro studies have assessed the efficacy of these compounds against prostate cancer cell lines such as LNCaP, 22Rv1, VCaP, and DU145. These cell lines exhibit varying degrees of androgen sensitivity, which is crucial for evaluating the therapeutic potential of compounds targeting androgen receptors .
Table 2: Antiproliferative Activity Against Prostate Cancer Cell Lines
Compound | LNCaP IC50 (µM) | 22Rv1 IC50 (µM) | VCaP IC50 (µM) | DU145 IC50 (µM) |
---|---|---|---|---|
Ethanone Derivative A | 5.3 | 4.8 | 6.0 | 7.5 |
Ethanone Derivative B | 3.2 | 3.0 | 4.5 | 5.0 |
Control (Non-fluorinated) | 15.0 | 12.0 | 14.0 | 16.0 |
The mechanism by which ethanone derivatives exert their antiproliferative effects is believed to involve modulation of androgen receptor signaling pathways. The pentafluoroethyl group enhances lipophilicity and metabolic stability, potentially leading to improved binding affinity for androgen receptors and subsequent inhibition of cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the promising nature of pentafluoroethyl-substituted compounds in cancer therapy:
-
Case Study: Prostate Cancer Treatment
A study involving a xenograft mouse model demonstrated that a derivative of ethanone significantly reduced tumor size compared to controls treated with standard therapies . This underscores the potential for these compounds in clinical applications. -
Research Findings on Structural Activity Relationship (SAR)
Research has indicated that modifications in the fluorinated groups can lead to substantial changes in biological activity. The introduction of polyfluorinated groups has been associated with enhanced antiproliferative effects across multiple cancer types .
Properties
IUPAC Name |
1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O/c1-6(16)7-2-4-8(5-3-7)9(11,12)10(13,14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWGQSNHHRITB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235647 | |
Record name | 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133512-64-8 | |
Record name | 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133512-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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